(r)-2-Amino-2-(3-bromo-2-methylphenyl)ethan-1-ol

Description

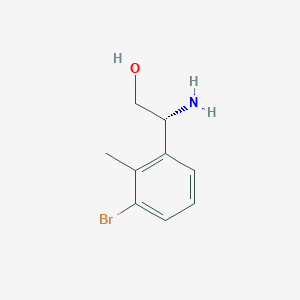

(R)-2-Amino-2-(3-bromo-2-methylphenyl)ethan-1-ol is a chiral ethanolamine derivative featuring a 3-bromo-2-methylphenyl substituent. The compound’s structure includes:

- Amino-ethanol backbone: A secondary amine (-NH2) and hydroxyl (-OH) group on adjacent carbons.

- Aromatic substituent: A bromine atom at the meta position and a methyl group at the ortho position on the phenyl ring.

- Stereochemistry: The (R)-configuration at the chiral center (C2) dictates its three-dimensional arrangement, influencing its biological activity and physicochemical properties.

This compound is of interest in medicinal chemistry and materials science due to the combined effects of bromine (electron-withdrawing) and methyl (steric bulk) groups.

Properties

Molecular Formula |

C9H12BrNO |

|---|---|

Molecular Weight |

230.10 g/mol |

IUPAC Name |

(2R)-2-amino-2-(3-bromo-2-methylphenyl)ethanol |

InChI |

InChI=1S/C9H12BrNO/c1-6-7(9(11)5-12)3-2-4-8(6)10/h2-4,9,12H,5,11H2,1H3/t9-/m0/s1 |

InChI Key |

NNPQDKMHHVJPQI-VIFPVBQESA-N |

Isomeric SMILES |

CC1=C(C=CC=C1Br)[C@H](CO)N |

Canonical SMILES |

CC1=C(C=CC=C1Br)C(CO)N |

Origin of Product |

United States |

Preparation Methods

General Synthetic Strategy

The synthesis of (R)-2-Amino-2-(3-bromo-2-methylphenyl)ethan-1-ol generally involves:

- Starting from substituted aromatic precursors such as 3-bromo-2-methylbenzaldehyde or related ketones.

- Introduction of the amino alcohol functionality via reductive amination or nucleophilic addition to carbonyl intermediates.

- Use of chiral resolution or asymmetric synthesis techniques to obtain the (R)-enantiomer.

- Conversion to hydrochloride salts for improved stability and handling when required.

Detailed Preparation Methods

Starting Material Preparation: 3-Bromo-2-methylaryl Ketones or Aldehydes

- The precursor 3-bromo-2-methylbenzaldehyde or its ketone analog is typically prepared or procured commercially.

- Oxidation of methyl-substituted bromoaryl compounds to aldehydes or ketones can be achieved using oxidizing agents such as pyridinium dichromate (PDC) in solvents like dimethylformamide (DMF).

Formation of the Amino Alcohol Core

There are two main approaches:

Reductive Amination Route

- The aldehyde or ketone intermediate undergoes reductive amination with ammonia or an amine source.

- Reducing agents such as sodium cyanoborohydride or sodium borohydride facilitate the conversion of the carbonyl to an amino alcohol.

- This step introduces the amino group adjacent to the hydroxyl group, forming the 2-amino-2-aryl ethan-1-ol structure.

Nucleophilic Addition of Aminoalkyl Reagents

Asymmetric Synthesis and Resolution

- Enantioselective synthesis can be achieved via catalytic asymmetric allylboration or other enantioselective addition reactions using chiral catalysts or ligands.

- Alternatively, racemic mixtures can be resolved by chiral chromatography or salt formation with chiral acids to isolate the (R)-enantiomer.

Purification and Salt Formation

- The crude amino alcohol is purified by silica gel flash chromatography using solvents such as diethyl ether in petroleum ether.

- The free base can be converted into its hydrochloride salt by treatment with hydrochloric acid, improving stability and ease of handling.

Representative Experimental Procedure (Adapted from Literature)

Analytical Data Supporting Synthesis

- NMR Spectroscopy : Characteristic signals for the methyl group (~2.3 ppm), aromatic protons (~7.1-7.5 ppm), hydroxyl-bearing methine proton (~5.2 ppm), and amino protons are observed.

- Mass Spectrometry : Molecular ion peaks consistent with C9H12BrNO (m/z ~230) confirm molecular weight.

- Chiral HPLC : Used to confirm enantiomeric excess of the (R)-enantiomer post-resolution or asymmetric synthesis.

Summary Table of Key Preparation Steps

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the amino alcohol group, leading to the formation of corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the amino alcohol group into various amines or alcohols.

Substitution: The bromine atom on the aromatic ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are frequently used.

Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be used for substitution reactions.

Major Products Formed

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of primary or secondary amines.

Substitution: Formation of various substituted aromatic compounds.

Scientific Research Applications

Chemical Synthesis

Building Block in Organic Chemistry

This compound serves as an essential building block in the synthesis of complex organic molecules. Its chiral nature makes it particularly valuable in asymmetric synthesis, where it can act as a chiral auxiliary to enhance the enantioselectivity of reactions. The presence of the bromine atom allows for halogen bonding, which can facilitate various chemical transformations.

Table 1: Key Reactions Involving (R)-2-Amino-2-(3-bromo-2-methylphenyl)ethan-1-ol

Potential Biological Applications

The compound's structure suggests it may interact with various biological targets, including enzymes and receptors. Preliminary studies indicate its potential as an inhibitor or modulator of biological pathways, making it a candidate for drug discovery.

Case Study: Antitubercular Activity

A recent study investigated meta-amido bromophenol derivatives, which include similar structural motifs to this compound. These derivatives demonstrated potent inhibitory activity against Mycobacterium tuberculosis, highlighting the potential for developing new antitubercular agents based on this compound's framework. The findings suggest that modifications to the structure could enhance metabolic stability and efficacy against resistant strains of tuberculosis .

Medicinal Chemistry

Pharmaceutical Applications

In medicinal chemistry, this compound is being explored as a lead compound for neurological and psychiatric conditions. Its ability to form hydrogen bonds enhances its binding affinity to biological targets, which is crucial for drug design.

Table 2: Potential Therapeutic Targets

Mechanism of Action

The mechanism of action of ®-2-Amino-2-(3-bromo-2-methylphenyl)ethan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The brominated aromatic ring and amino alcohol group allow it to participate in various biochemical pathways, potentially affecting cellular processes and signaling pathways.

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

The bromine and methyl groups differentiate this compound from analogs. Key comparisons include:

Key Observations :

- Bromine vs. Halogens : Bromine’s larger atomic radius increases molecular weight and polarizability compared to fluorine or chlorine, likely elevating melting points and refractive indices.

Spectroscopic Characterization

Spectroscopic data for analogs provide insights into expected patterns for the target compound:

- Mass Spectrometry (MS): Fluorophenyl-ethanol derivatives show molecular ion peaks at m/z 154 (M+) and fragment ions corresponding to loss of -OH or halogen groups . The bromine isotope pattern (1:1 ratio for ⁷⁹Br/⁸¹Br) would aid in identifying the target compound.

- NMR Spectroscopy :

Research Findings and Implications

- Synthetic Challenges: Bromine’s reactivity may necessitate controlled conditions to avoid side reactions, as seen in bromo-acetophenone synthesis .

- Material Applications : Brominated aromatics are used in flame retardants; the target compound’s stability could be explored in polymer chemistry.

Biological Activity

(R)-2-Amino-2-(3-bromo-2-methylphenyl)ethan-1-ol is a chiral compound characterized by its complex structure, which includes a bromine atom, a methyl group on a phenyl ring, and an amino alcohol functional group. Its molecular formula is C9H12BrNO, with a molecular weight of approximately 230.10 g/mol. This compound has gained attention in medicinal chemistry due to its potential biological activities, particularly in drug design targeting neurological and psychiatric disorders.

The presence of the bromine substituent in this compound facilitates halogen bonding with biological molecules, influencing enzyme activity and receptor interactions. The amino alcohol moiety allows for hydrogen bonding , enhancing the compound's affinity for specific biological targets. These interactions are crucial for its potential therapeutic applications.

Key Structural Features

| Feature | Description |

|---|---|

| Bromine Substituent | Enables halogen bonding with biomolecules |

| Amino Alcohol Group | Facilitates hydrogen bonding |

| Chirality | Impacts pharmacological properties |

Biological Activity

Preliminary studies have indicated that this compound may exhibit various biological activities:

- Enzyme Inhibition : The compound has shown potential as an inhibitor for certain enzymes, which could be valuable in treating diseases related to enzyme dysregulation.

- Antimicrobial Properties : Similar compounds have demonstrated antibacterial and antifungal activities, suggesting that this compound may also possess such properties.

- Neuropharmacological Effects : Given its structural characteristics, it may interact with neurotransmitter systems, potentially offering benefits in managing neurological disorders.

Case Studies and Research Findings

Research has focused on the interactions of this compound with various biological targets:

Study on Antimicrobial Activity

A study evaluated the antimicrobial effects of related compounds, revealing that those with similar structural features exhibited significant activity against Gram-positive and Gram-negative bacteria. For instance:

- Compound A showed an MIC value of 0.0195 mg/mL against E. coli.

- Compound B demonstrated activity against Bacillus mycoides and C. albicans, with MIC values of 0.0048 mg/mL.

This suggests that this compound could also have similar antimicrobial efficacy due to its structural similarities.

Binding Affinity Studies

Interaction studies involving docking simulations have indicated that the compound can effectively bind to specific receptors or enzymes relevant to neurological conditions. The ability to form hydrogen bonds enhances its binding affinity, which is critical for its therapeutic potential.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for (R)-2-Amino-2-(3-bromo-2-methylphenyl)ethan-1-ol, and how can reaction conditions be optimized for higher enantiomeric purity?

- Methodological Answer : A common approach involves reductive amination of the corresponding ketone precursor using chiral catalysts (e.g., asymmetric hydrogenation with Ru-BINAP complexes). Optimization includes adjusting solvent polarity (ethanol or methanol), temperature (25–60°C), and catalyst loading (1–5 mol%) to enhance enantioselectivity. Post-synthesis, chiral HPLC with a cellulose-based column can validate purity .

Q. How can the compound’s structural configuration be confirmed experimentally?

- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard for absolute configuration determination. For solution-phase analysis, compare experimental and computed electronic circular dichroism (ECD) spectra. Nuclear Overhauser Effect (NOE) NMR experiments can also resolve spatial proximity of substituents .

Q. What are the solubility and stability profiles of this compound under standard laboratory conditions?

- Methodological Answer : The compound exhibits moderate solubility in polar aprotic solvents (e.g., DMSO, DMF) and limited solubility in water. Stability tests (TGA/DSC) indicate decomposition above 200°C. Store at 2–8°C under inert atmosphere to prevent bromine displacement or racemization .

Advanced Research Questions

Q. How does the stereochemistry of the amino alcohol moiety influence its reactivity in catalytic asymmetric reactions?

- Methodological Answer : The (R)-configuration at the chiral center enhances steric hindrance, favoring selective nucleophilic attacks. For example, in Pd-catalyzed cross-coupling reactions, the bulky 3-bromo-2-methylphenyl group directs regioselectivity. Computational modeling (DFT) can predict transition-state geometries .

Q. What analytical strategies resolve contradictions in reported NMR spectral data for this compound?

- Methodological Answer : Discrepancies in chemical shifts (e.g., aromatic protons) may arise from solvent effects or dynamic exchange processes. Use high-field NMR (≥500 MHz) with deuterated DMSO or CDCl3. Variable-temperature NMR can identify rotameric equilibria. Cross-validate with 2D COSY/HSQC experiments .

Q. How can computational methods predict the compound’s bioavailability and pharmacokinetic properties?

- Methodological Answer : Employ QSAR models (e.g., SwissADME) to estimate LogP, polar surface area, and blood-brain barrier permeability. Molecular docking (AutoDock Vina) assesses interactions with biological targets (e.g., amine receptors). Validate predictions with in vitro permeability assays (Caco-2 cell monolayers) .

Q. What are the challenges in scaling up enantioselective synthesis while maintaining optical purity?

- Methodological Answer : Scale-up introduces kinetic resolution issues. Use continuous-flow reactors to control residence time and minimize racemization. Monitor enantiomeric excess (ee) via inline PAT tools (FTIR/Raman). Crystallization-induced asymmetric transformation (CIAT) can improve yield and purity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.